molecular formula C12H19N5O2S B12917660 9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine CAS No. 28814-40-6

9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine

Cat. No.: B12917660
CAS No.: 28814-40-6
M. Wt: 297.38 g/mol
InChI Key: MZDOFCQTYWQCFJ-UHFFFAOYSA-N
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Description

9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is a complex organic compound with a unique structure that includes both purine and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the thioether group.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-thioetherized purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, DNA replication, or protein synthesis, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    6-Methylthio-9H-purin-2-amine: Lacks the diethoxyethyl group, making it less soluble and potentially less bioavailable.

    9-(2,2-Diethoxyethyl)-9H-purin-2-amine: Lacks the methylthio group, which may reduce its reactivity in certain chemical reactions.

Uniqueness

9-(2,2-Diethoxyethyl)-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both the diethoxyethyl and methylthio groups, which confer distinct chemical properties such as increased solubility, reactivity, and potential biological activity .

Properties

CAS No.

28814-40-6

Molecular Formula

C12H19N5O2S

Molecular Weight

297.38 g/mol

IUPAC Name

9-(2,2-diethoxyethyl)-6-methylsulfanylpurin-2-amine

InChI

InChI=1S/C12H19N5O2S/c1-4-18-8(19-5-2)6-17-7-14-9-10(17)15-12(13)16-11(9)20-3/h7-8H,4-6H2,1-3H3,(H2,13,15,16)

InChI Key

MZDOFCQTYWQCFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=C1N=C(N=C2SC)N)OCC

Origin of Product

United States

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